5-Bromothieno[2,3-b]pyridin-3-amine
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Overview
Description
5-Bromothieno[2,3-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C7H5BrN2S and a molecular weight of 229.1 g/mol . This compound features a fused ring system consisting of a thiophene ring and a pyridine ring, with a bromine atom at the 5-position and an amine group at the 3-position. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromothieno[2,3-b]pyridin-3-amine involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with various arylboronic acids under palladium catalysis to yield the desired product . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like dimethylformamide (DMF), and a temperature range of 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromothieno[2,3-b]pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with different nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-b]pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states and functionalized derivatives .
Scientific Research Applications
5-Bromothieno[2,3-b]pyridin-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in biological studies to investigate its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Chemical Biology: It is employed in chemical biology research to study its interactions with biological targets and pathways.
Material Science:
Mechanism of Action
The mechanism of action of 5-Bromothieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inhibitor of certain kinases by binding to the ATP-binding site and blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, survival, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromothieno[3,2-c]pyridin-4-amine: This compound has a similar fused ring system but differs in the position of the bromine and amine groups.
Thieno[2,3-c]pyridine Derivatives: These compounds share the thieno-pyridine core structure but have different substituents and functional groups.
Uniqueness
5-Bromothieno[2,3-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a building block for bioactive molecules make it a valuable compound in medicinal chemistry and other research fields .
Properties
Molecular Formula |
C7H5BrN2S |
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Molecular Weight |
229.10 g/mol |
IUPAC Name |
5-bromothieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,9H2 |
InChI Key |
QFMJEYHENHVBFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CS2)N)Br |
Origin of Product |
United States |
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